3-Oxaisocarbacyclin
CAS No.: 106402-09-9
Cat. No.: VC20749748
Molecular Formula: C20H32O5
Molecular Weight: 352.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 106402-09-9 |
---|---|
Molecular Formula | C20H32O5 |
Molecular Weight | 352.5 g/mol |
IUPAC Name | 2-[2-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxyoct-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]ethoxy]acetic acid |
Standard InChI | InChI=1S/C20H32O5/c1-2-3-4-5-16(21)6-7-17-18-11-14(8-9-25-13-20(23)24)10-15(18)12-19(17)22/h6-7,10,15-19,21-22H,2-5,8-9,11-13H2,1H3,(H,23,24)/b7-6+/t15-,16-,17+,18-,19+/m0/s1 |
Standard InChI Key | OXEROCNJZXXLDX-BJNWZJAMSA-N |
Isomeric SMILES | CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=C2)CCOCC(=O)O)O)O |
SMILES | CCCCCC(C=CC1C(CC2C1CC(=C2)CCOCC(=O)O)O)O |
Canonical SMILES | CCCCCC(C=CC1C(CC2C1CC(=C2)CCOCC(=O)O)O)O |
Introduction
3-Oxaisocarbacyclin is a bicyclic compound that belongs to the class of prostaglandin analogs. Its molecular formula is
and it is characterized by a unique structure that includes a cyclopentane ring fused with a cyclopropane ring, incorporating an oxygen atom into its framework. This compound has garnered attention due to its potential applications in pharmacology, particularly in anti-inflammatory drug development.
Synthesis Methods
The synthesis of 3-Oxaisocarbacyclin has been explored through various methodologies, with significant emphasis on asymmetric synthesis techniques to enhance enantiomeric purity and biological activity. One notable approach involves an enantioselective deprotonation-based route, which allows for the creation of the desired stereochemistry essential for its biological function.
Mechanism of Action
The mechanism of action for 3-Oxaisocarbacyclin primarily involves mimicking natural prostaglandins. It interacts with specific receptors that are integral to inflammatory processes, thereby influencing physiological responses such as vasodilation and pain modulation.
Biological Activity and Applications
Research indicates that 3-Oxaisocarbacyclin exhibits significant biological activity, particularly in modulating inflammatory responses. Its structural similarity to prostaglandins suggests potential therapeutic applications in treating conditions characterized by inflammation.
Table 3: Potential Therapeutic Applications of 3-Oxaisocarbacyclin
Application Area | Description |
---|---|
Anti-inflammatory Drugs | Development of new drugs targeting inflammatory pathways |
Cardiovascular Health | Potential use in managing blood flow and vascular health |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume